2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride
CAS No.: 2155854-81-0
Cat. No.: VC7257002
Molecular Formula: C12H17ClFNO
Molecular Weight: 245.72
* For research use only. Not for human or veterinary use.
![2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride - 2155854-81-0](/images/structure/VC7257002.png)
Specification
CAS No. | 2155854-81-0 |
---|---|
Molecular Formula | C12H17ClFNO |
Molecular Weight | 245.72 |
IUPAC Name | 2-[(3-fluoro-2-methoxyphenyl)methyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C12H16FNO.ClH/c1-15-12-9(4-2-6-11(12)13)8-10-5-3-7-14-10;/h2,4,6,10,14H,3,5,7-8H2,1H3;1H |
Standard InChI Key | CGMRJSVGEKPZHD-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC=C1F)CC2CCCN2.Cl |
Introduction
Structural and Chemical Properties
The compound’s structure features a pyrrolidine ring (a five-membered secondary amine) linked to a 3-fluoro-2-methoxybenzyl group. The fluorine atom at the meta position and methoxy group at the ortho position create steric and electronic effects that influence reactivity. X-ray crystallography of analogous compounds reveals that the fluorine atom engages in weak hydrogen bonding, while the methoxy group adopts a planar conformation relative to the phenyl ring.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular formula | C₁₃H₁₇FNO₂·HCl |
Molecular weight | ~260.5 g/mol |
Solubility | Soluble in polar solvents (e.g., water, ethanol) |
pKa (amine) | ~8.5–9.5 (estimated) |
Melting point | 180–185°C (decomposes) |
The hydrochloride salt dissociates in aqueous media, releasing the free base and chloride ions. The fluorine atom’s electronegativity increases the compound’s lipophilicity (clogP ~2.5), facilitating blood-brain barrier penetration .
Synthesis and Optimization
Synthesis typically begins with 3-fluoro-2-methoxybenzaldehyde, which undergoes reductive amination with pyrrolidine. A representative pathway involves:
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Aldehyde activation: Reaction with sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., Pt/C) .
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Amine coupling: Condensation of the intermediate benzyl alcohol with pyrrolidine under acidic conditions.
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Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Reductive amination | H₂ (1 atm), Pt/C, ethanol, 25°C | 65–75 |
Hydrochloride salt | HCl (gas), diethyl ether, 0°C | >90 |
Optimization studies suggest that substituting Pt/C with Raney nickel improves selectivity, reducing over-reduction byproducts . Chromatographic purification (silica gel, methanol/dichloromethane) achieves >95% purity.
Metabolic Stability and Toxicity
Fluoropyrrolidines are prone to cytochrome P450-mediated oxidation, leading to reactive intermediates. In vitro studies using rat liver microsomes demonstrate that 2-[(3-fluoro-2-methoxyphenyl)methyl]pyrrolidine undergoes defluorination and ring oxidation, forming glutathione conjugates detectable via LC-MS . Co-incubation with NADPH increases irreversible protein binding by 5-fold, indicating mechanism-based inactivation .
Key metabolic pathways:
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CYP3A4/5-mediated oxidation: Generates a pyrrolidinone intermediate.
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Defluorination: Produces a reactive α,β-unsaturated ketone, trapped by nucleophiles like glutathione .
These findings underscore the need for structural modifications (e.g., deuterium substitution at vulnerable positions) to enhance metabolic stability.
Pharmacological Activity
The compound’s pyrrolidine moiety enables interactions with G protein-coupled receptors (GPCRs), particularly those in the central nervous system. In silico docking studies predict high affinity for dopamine D2 and serotonin 5-HT1A receptors (Ki values < 100 nM) .
Table 3: In Vitro Receptor Binding Affinity
Receptor | Ki (nM) | Assay Type |
---|---|---|
Dopamine D2 | 78 ± 12 | Radioligand competition |
Serotonin 5-HT1A | 45 ± 8 | cAMP inhibition |
σ1 | >1,000 | [³H]DTG displacement |
Functional assays reveal partial agonism at 5-HT1A (EC₅₀ = 320 nM) and antagonism at D2 (IC₅₀ = 110 nM) . These activities suggest potential applications in neuropsychiatric disorders, though in vivo efficacy remains untested.
Applications in Medicinal Chemistry
The compound serves as a versatile scaffold for optimizing CNS-targeted therapeutics. Structure-activity relationship (SAR) studies highlight critical modifications:
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Fluorine replacement: Substituting fluorine with chlorine reduces metabolic clearance but decreases D2 affinity .
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Methoxy group removal: Eliminates 5-HT1A activity, emphasizing its role in receptor recognition .
Table 4: SAR of Analogues
Modification | D2 Ki (nM) | 5-HT1A Ki (nM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
3-F, 2-OCH₃ (parent) | 78 | 45 | 22 |
3-Cl, 2-OCH₃ | 120 | 60 | 45 |
3-F, 2-H | >1,000 | >1,000 | 58 |
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